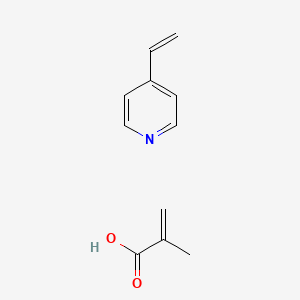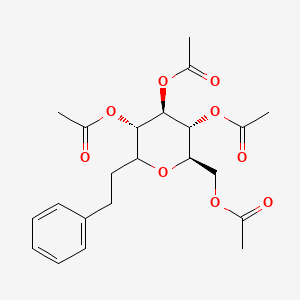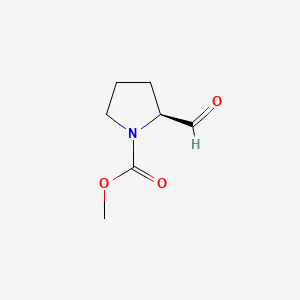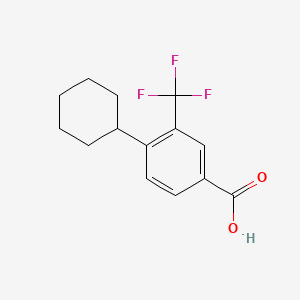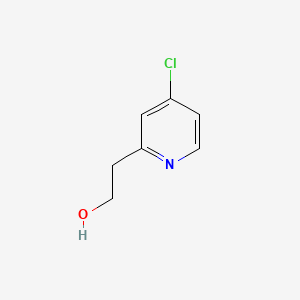
4-Chloro-2-pyridineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-pyridineethanol is an organic compound with the molecular formula C7H8ClNO It consists of a pyridine ring substituted with a chlorine atom at the 4-position and an ethanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-pyridineethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to yield the desired product.
Another method involves the reduction of 2-(4-chloropyridin-2-yl)acetaldehyde using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(4-chloropyridin-2-yl)acetaldehyde or 2-(4-chloropyridin-2-yl)acetic acid.
Reduction: The compound can be reduced to form 2-(4-chloropyridin-2-yl)ethane.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in an alcohol solvent.
Substitution: Nucleophiles such as ammonia or hydroxide ions can be used to replace the chlorine atom. These reactions often require elevated temperatures and the presence of a catalyst.
Major Products
Oxidation: 2-(4-Chloropyridin-2-yl)acetaldehyde, 2-(4-Chloropyridin-2-yl)acetic acid
Reduction: 2-(4-Chloropyridin-2-yl)ethane
Substitution: 2-(4-Aminopyridin-2-yl)ethanol, 2-(4-Hydroxypyridin-2-yl)ethanol
Aplicaciones Científicas De Investigación
4-Chloro-2-pyridineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its derivatives are employed in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-pyridineethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
4-Chloro-2-pyridineethanol can be compared with other similar compounds, such as:
2-(4-Chloropyridin-2-yl)ethane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(4-Aminopyridin-2-yl)ethanol: Contains an amino group instead of a chlorine atom, which can significantly alter its chemical and biological properties.
2-(4-Hydroxypyridin-2-yl)ethanol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-(4-chloropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3,5,10H,2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZHDYXMMUMJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)
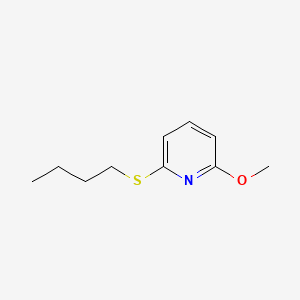
![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)
